Benzene, [(1-methyl-1-phenylethyl)seleno]-
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Overview
Description
Benzene, [(1-methyl-1-phenylethyl)seleno]-: is an organic compound that features a benzene ring substituted with a seleno group attached to a 1-methyl-1-phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1-methyl-1-phenylethyl)seleno]- typically involves the introduction of a seleno group into a pre-formed benzene derivative. One common method is through electrophilic aromatic substitution, where a selenylating agent reacts with the benzene ring under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzene, [(1-methyl-1-phenylethyl)seleno]- undergoes various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the seleno group back to its elemental form or other lower oxidation states.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the seleno group or other substituents on the benzene ring are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce a variety of benzene derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, Benzene, [(1-methyl-1-phenylethyl)seleno]- is used as a precursor for synthesizing more complex organoselenium compounds. Its unique reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Organoselenium compounds, including Benzene, [(1-methyl-1-phenylethyl)seleno]-, have shown potential in biological applications due to their antioxidant properties. They are studied for their ability to modulate biological pathways and protect cells from oxidative stress.
Medicine: In medicine, this compound is investigated for its potential therapeutic effects. Organoselenium compounds have been explored for their anticancer, antimicrobial, and anti-inflammatory properties. Benzene, [(1-methyl-1-phenylethyl)seleno]- may
Properties
CAS No. |
54765-10-5 |
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Molecular Formula |
C15H16Se |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
2-phenylpropan-2-ylselanylbenzene |
InChI |
InChI=1S/C15H16Se/c1-15(2,13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
FJJBHPLCZCIMEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
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